molecular formula C22H21NO7 B2417371 2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate CAS No. 434307-95-6

2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate

Cat. No.: B2417371
CAS No.: 434307-95-6
M. Wt: 411.41
InChI Key: MYVQKOLTSOLLOF-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate is a complex organic compound that features a benzo[b]furan core substituted with tert-butyl, ethoxycarbonyl, and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the benzo[b]furan core and introduce the tert-butyl and ethoxycarbonyl groups through Friedel-Crafts alkylation and esterification reactions, respectively. The nitrobenzoate group can be introduced via nitration followed by esterification.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituents introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate depends on its interaction with molecular targets. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butyl)-3-(methoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate
  • 2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 3-nitrobenzoate
  • 2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-aminobenzoate

Uniqueness

2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-5-28-21(25)18-16-12-15(10-11-17(16)30-19(18)22(2,3)4)29-20(24)13-6-8-14(9-7-13)23(26)27/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVQKOLTSOLLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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